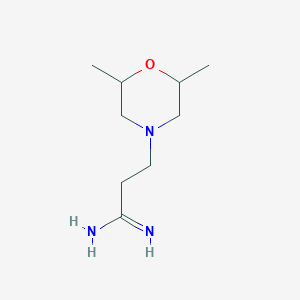
3-(2,6-Dimethylmorpholin-4-yl)propanamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-Dimethylmorpholin-4-yl)propanamidine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a morpholine ring substituted with two methyl groups at the 2 and 6 positions, and a propanamidine group attached to the nitrogen atom of the morpholine ring. Its distinct structure makes it a subject of interest in synthetic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylmorpholin-4-yl)propanamidine typically involves the following steps:
-
Formation of the Morpholine Ring: : The initial step involves the synthesis of the morpholine ring. This can be achieved through the reaction of diethanolamine with a suitable dehydrating agent, such as phosphorus oxychloride, under controlled conditions to form morpholine.
-
Methylation: : The morpholine ring is then methylated at the 2 and 6 positions using methyl iodide in the presence of a base like sodium hydride
-
Attachment of the Propanamidine Group: : The final step involves the introduction of the propanamidine group. This can be done by reacting the dimethylated morpholine with a suitable amidine precursor, such as 3-bromopropionitrile, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,6-Dimethylmorpholin-4-yl)propanamidine undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides or hydroxyl derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the amidine group into an amine.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the propanamidine group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, under basic or neutral conditions.
Major Products Formed
Oxidation: Hydroxyl derivatives, oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2,6-Dimethylmorpholin-4-yl)propanamidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(2,6-Dimethylmorpholin-4-yl)propanamidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In pharmacological studies, it has been shown to interfere with cellular pathways, leading to therapeutic effects such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,6-Dimethylmorpholin-4-yl)propanamide: Similar structure but with an amide group instead of an amidine.
3-(2,6-Dimethylmorpholin-4-yl)propanoic acid: Contains a carboxylic acid group instead of an amidine.
3-(2,6-Dimethylmorpholin-4-yl)propanenitrile: Features a nitrile group in place of the amidine.
Uniqueness
3-(2,6-Dimethylmorpholin-4-yl)propanamidine is unique due to its amidine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H19N3O |
|---|---|
Molekulargewicht |
185.27 g/mol |
IUPAC-Name |
3-(2,6-dimethylmorpholin-4-yl)propanimidamide |
InChI |
InChI=1S/C9H19N3O/c1-7-5-12(4-3-9(10)11)6-8(2)13-7/h7-8H,3-6H2,1-2H3,(H3,10,11) |
InChI-Schlüssel |
QMZHYAVIOCGEBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC(O1)C)CCC(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B12864881.png)


![N-(2-Chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide x2,2,2-trifluoroacetate](/img/structure/B12864887.png)
![2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-5-yl)acetic acid](/img/structure/B12864890.png)
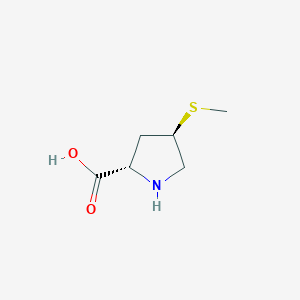
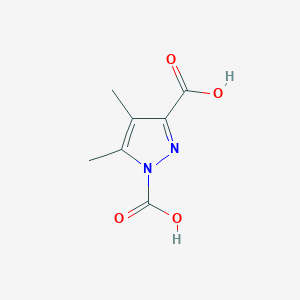
![2'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12864927.png)
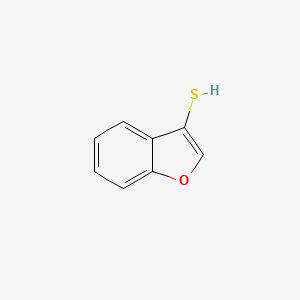
![Methyl 2,3,3,3-tetrafluoro-2-[(undecafluoropentyl)oxy]propanoate](/img/structure/B12864940.png)
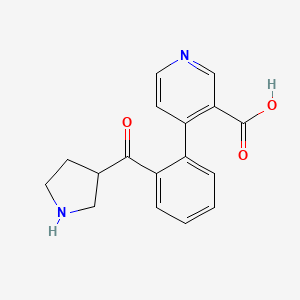
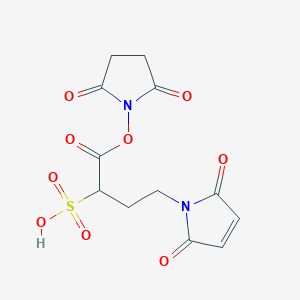
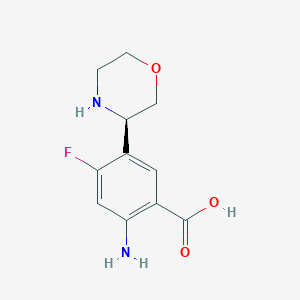
![2'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12864958.png)
